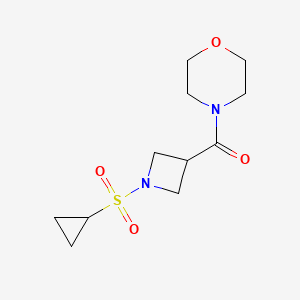

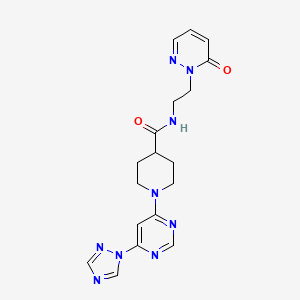

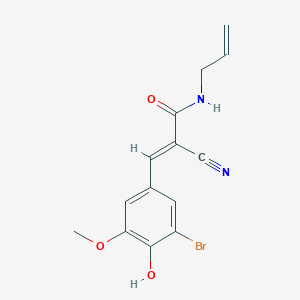

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide often involves multi-step synthetic pathways that include the formation of 1,2,4-triazolo[1,5-alpha]pyrimidines and derivatives with various substituents. For example, Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, highlighting the versatility of synthetic approaches in generating structurally diverse compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including triazole, pyrimidine, and piperidine rings. This complexity contributes to their diverse chemical behavior and biological activity. Structural analysis through spectroscopic methods such as FTIR, NMR, and mass spectral analysis plays a crucial role in confirming the identity and purity of these compounds. Kambappa et al. (2017) demonstrated the characterization of novel piperidine carboxamide derivatives, emphasizing the importance of structural analysis in the development of new chemical entities (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and aminomethylation, reflecting their reactive nature and the potential for further chemical modifications. For instance, Dotsenko et al. (2012) explored the aminomethylation of piperidinium derivatives, leading to the synthesis of complex heterocyclic structures (Dotsenko, Krivokolysko, & Litvinov, 2012).

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Agents : Research into pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase activities, suggesting a potential in designing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Activities : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Antimicrobial Activity : Some 1,2,4-triazol-3-one derivatives have been evaluated for their antimicrobial activity, indicating the utility of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives have shown good analgesic and antiparkinsonian activities, offering a basis for further research into novel treatments for pain and Parkinson's disease (Amr et al., 2008).

Synthesis and GyrB Inhibition : Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential in tuberculosis treatment (Jeankumar et al., 2013).

properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9O2/c28-17-2-1-5-23-26(17)9-6-20-18(29)14-3-7-25(8-4-14)15-10-16(22-12-21-15)27-13-19-11-24-27/h1-2,5,10-14H,3-4,6-9H2,(H,20,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYFUYGMMISONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)